5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one
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Overview
Description
5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, which is modified with various functional groups, enhancing its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Esterification: The 7-position is esterified with 1-methyl-2-oxopropanoic acid using esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Phenyl substitution: The phenyl group is introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.
Industry: Used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one
- 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one
- 4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one stands out due to its unique combination of functional groups, which confer enhanced biological activities. The presence of the hydroxy group at the 5-position and the ester group at the 7-position significantly contribute to its antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
5-hydroxy-7-(3-oxobutan-2-yloxy)-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)12(2)23-14-8-15(21)19-16(22)10-17(24-18(19)9-14)13-6-4-3-5-7-13/h3-10,12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMNRRVOPYEBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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